4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide
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Overview
Description
4-({[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)METHYL]AMINO}METHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyclohexylidene group, a phenyl group, and a tetrahydropyridinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)METHYL]AMINO}METHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps. One common method includes the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2). This intermediate is then reacted with various amino acids in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)METHYL]AMINO}METHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and various acids and bases. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-({[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)METHYL]AMINO}METHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-({[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)METHYL]AMINO}METHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) Lipoamino Acids: These compounds share structural similarities and are used in similar research applications.
2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylamino]-D, L-hexadecanoic Acid:
Uniqueness
4-({[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)METHYL]AMINO}METHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H29N3O2S |
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Molecular Weight |
399.6 g/mol |
IUPAC Name |
4-[[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]methyl]-N-phenylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C22H29N3O2S/c1-22(2)12-19(26)18(20(27)13-22)15-23-14-16-8-10-25(11-9-16)21(28)24-17-6-4-3-5-7-17/h3-7,15-16,26H,8-14H2,1-2H3,(H,24,28) |
InChI Key |
UUTFBXJGDBMGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2CCN(CC2)C(=S)NC3=CC=CC=C3)O)C |
Origin of Product |
United States |
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